molecular formula C8H16N2O3 B3189557 N-(2-NITROISOTUTYL)-MORPHOLINE CAS No. 33453-98-4

N-(2-NITROISOTUTYL)-MORPHOLINE

Cat. No.: B3189557
CAS No.: 33453-98-4
M. Wt: 188.22 g/mol
InChI Key: BDFPDRCEFZTSBZ-UHFFFAOYSA-N
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Description

N-(2-Nitroisotutyl)-morpholine: is an organic compound that belongs to the class of nitroamines. This compound is characterized by the presence of a nitro group (-NO2) attached to an isotutyl group, which is further connected to a morpholine ring. Nitroamines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitroisotutyl)-morpholine typically involves the nitration of an appropriate precursor. One common method is the reaction of 2-nitroisobutylamine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or nitric acid. The reaction temperature is maintained at around 25-30°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems helps in achieving high efficiency and scalability. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitroisotutyl)-morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Nitroisotutyl)-morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-nitroisotutyl)-morpholine involves its interaction with specific molecular targets. The nitro group is known to participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Nitroisotutyl)-morpholine is unique due to its specific structural features, which combine the properties of nitroamines and morpholine derivatives. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-methyl-2-nitropropyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,10(11)12)7-9-3-5-13-6-4-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFPDRCEFZTSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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